molecular formula C10H4F6N2O B6312262 2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide CAS No. 1357626-25-5

2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide

Cat. No.: B6312262
CAS No.: 1357626-25-5
M. Wt: 282.14 g/mol
InChI Key: PCQNZGJHLRWKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide is a chemical compound characterized by the presence of cyano and trifluoromethyl groups. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound’s molecular formula is C10H4F6N2O, and it has a molecular weight of 282.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide typically involves the incorporation of trifluoromethyl and cyano groups into an aromatic ring. One common method is the silver-catalyzed cycloaddition reaction of trifluorodiazoethane with dicyanoalkenes . This reaction is carried out under mild conditions, often at room temperature, using solvents like DMF (dimethylformamide) and THF (tetrahydrofuran).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide undergoes several types of chemical reactions, including:

    Substitution Reactions: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Cycloaddition Reactions: As mentioned earlier, cycloaddition reactions are crucial in its synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include silver catalysts, trifluorodiazoethane, and various solvents like DMF and THF. Reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cycloaddition reaction with trifluorodiazoethane yields pyrazole derivatives adorned with trifluoromethyl and cyano groups .

Scientific Research Applications

2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and cyano groups enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, cyano-analogues of trifluoromethyl-containing drugs have shown enhanced inhibitory activity towards cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide is unique due to its specific arrangement of cyano and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the development of new pharmaceuticals and advanced materials .

Properties

IUPAC Name

N-[2-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F6N2O/c11-9(12,13)6-2-1-3-7(5(6)4-17)18-8(19)10(14,15)16/h1-3H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQNZGJHLRWKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)NC(=O)C(F)(F)F)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.